Methyl 4-butyl-3-iodobenzoate
Description
Overview of Benzoic Acid Esters as Chemical Platforms
Benzoic acid esters, also known as benzoates, are a class of organic compounds derived from benzoic acid. bldpharm.comsigmaaldrich.com They are characterized by a benzene (B151609) ring attached to an ester functional group. This structure serves as a versatile platform in chemical synthesis for several reasons. The ester group can be readily synthesized through methods like Fischer esterification of a benzoic acid with an alcohol or by reacting an alcohol with benzoyl chloride. bldpharm.combldpharm.com
Furthermore, the ester functionality can be chemically transformed into a variety of other groups. For instance, it can be hydrolyzed back to the carboxylic acid, reduced to a benzyl (B1604629) alcohol, or reacted with amines to form amides. bldpharm.com The aromatic ring of the benzoate (B1203000) can also be modified through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can fine-tune the molecule's electronic and steric properties. These characteristics make benzoic acid esters key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. sigmaaldrich.comchemicalbook.com
The Significance of Aryl Iodides in Synthetic Organic Chemistry
Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring. wikipedia.orgchemicalbook.comrsc.org The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which makes the iodide an excellent leaving group in various chemical reactions. chemsrc.com This high reactivity is a cornerstone of their importance in synthetic organic chemistry.
Aryl iodides are particularly valued as substrates in a wide range of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Ullmann couplings. wikipedia.orgchemicalbook.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. wikipedia.orgchemsrc.com The ability to easily introduce an iodine atom onto an aromatic ring and subsequently replace it with a wide variety of other functional groups makes aryl iodides highly versatile synthetic intermediates. chemicalbook.com
Strategic Importance of Branched and Linear Alkyl Chains in Molecular Design
Alkyl chains, consisting of carbon and hydrogen atoms, are fundamental components in the design of organic molecules. chemicalbook.com Their structure, whether linear or branched, and their length significantly influence the physical and chemical properties of a compound. rsc.org The primary role of alkyl chains often relates to modulating a molecule's lipophilicity (its ability to dissolve in fats, oils, and non-polar solvents). chemicalbook.com
In drug design, for example, adjusting the length and branching of an alkyl chain can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. chemicalbook.com Longer or more branched alkyl chains generally increase lipophilicity, which can enhance a molecule's ability to cross cell membranes. chemicalbook.com In materials science, alkyl chains are used to control the packing of molecules in the solid state, influencing properties like melting point, solubility, and the formation of liquid crystals. sigmaaldrich.com The van der Waals forces between alkyl chains, though weak individually, collectively play a crucial role in determining the supramolecular architecture and bulk properties of materials. rsc.orgnih.gov The butyl group in Methyl 4-butyl-3-iodobenzoate is an example of a linear alkyl chain that imparts specific steric and electronic properties to the molecule.
Rationale for Comprehensive Investigation of this compound
The chemical structure of this compound combines the key features of a benzoic acid ester, an aryl iodide, and a linear alkyl chain. This unique combination makes it a molecule of significant interest for synthetic chemists. The rationale for its detailed investigation lies in its potential as a versatile building block for creating more complex and functionally diverse molecules.
The aryl iodide group provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of new substituents at the 3-position of the benzene ring. wikipedia.org The methyl ester at the 1-position offers a site for further functionalization, such as conversion to a carboxylic acid, alcohol, or amide. bldpharm.com The butyl group at the 4-position serves to influence the molecule's solubility and steric environment. The specific 1,3,4-substitution pattern on the benzene ring offers a distinct scaffold for the synthesis of targeted compounds in medicinal chemistry and materials science.
Scope and Objectives of the Research Compendium
This article aims to provide a foundational understanding of this compound by examining its constituent parts and inferring its chemical behavior. The primary objectives are:
To describe the fundamental characteristics of benzoic acid esters, aryl iodides, and alkyl chains.
To outline a plausible synthetic pathway for this compound based on established organic chemistry principles.
To predict its key physical and chemical properties by analogy with related compounds.
To explore its potential applications in synthetic organic chemistry as a versatile intermediate.
Due to the scarcity of published research on this specific compound, this compendium will rely on data from structurally similar molecules to provide a scientifically grounded perspective.
Data on Related Compounds
To provide context for the properties of this compound, the following table presents data for related benzoate derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 4-iodobenzoate (B1621894) | 619-44-3 | C₈H₇IO₂ | 262.04 | 114 |
| Methyl 4-butylbenzoate | 51274-13-8 | C₁₂H₁₆O₂ | 192.25 | N/A |
| 4-Iodo-3-methylbenzoic acid | 52107-87-6 | C₈H₇IO₂ | 262.04 | N/A |
| Methyl 4-amino-3-iodobenzoate | 19718-49-1 | C₈H₈INO₂ | 277.06 | 86-91 |
| Methyl 3-iodo-4-methoxybenzoate | 35387-93-0 | C₉H₉IO₃ | 292.07 | N/A |
Data sourced from various chemical suppliers and databases. chemicalbook.comwikipedia.orgsigmaaldrich.com "N/A" indicates data not available.
Predicted Properties of this compound
Based on its structure and data from related compounds, the following properties can be predicted for this compound (CAS Number: 1131588-18-5). chemsrc.com
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₁₅IO₂ |
| Molecular Weight | 318.15 g/mol |
| Physical State | Likely a solid or high-boiling liquid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF; poorly soluble in water. |
| Reactivity | The C-I bond is expected to be reactive in palladium-catalyzed cross-coupling reactions. The ester group can undergo hydrolysis, reduction, and amidation. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1131588-18-5 |
|---|---|
Molecular Formula |
C12H15IO2 |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
methyl 4-butyl-3-iodobenzoate |
InChI |
InChI=1S/C12H15IO2/c1-3-4-5-9-6-7-10(8-11(9)13)12(14)15-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
QSWLXKARCIORJF-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C=C(C=C1)C(=O)OC)I |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)C(=O)OC)I |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Butyl 3 Iodobenzoate
Retrosynthetic Analysis of Methyl 4-butyl-3-iodobenzoate Structure
A retrosynthetic analysis of this compound identifies two primary disconnection points: the ester linkage (C-O bond) and the aryl-iodine bond (C-I bond).
Disconnection 1: Ester Bond: Cleaving the ester bond first suggests a synthesis from 4-butyl-3-iodobenzoic acid and methanol (B129727). This is a standard esterification reaction. The precursor, 4-butyl-3-iodobenzoic acid, would then need to be synthesized, likely from 4-butylbenzoic acid via an iodination reaction.
Disconnection 2: Carbon-Iodine Bond: Alternatively, disconnecting the C-I bond points to methyl 4-butylbenzoate as the immediate precursor. This intermediate would then undergo a regioselective iodination reaction to introduce the iodine atom at the 3-position. Methyl 4-butylbenzoate itself can be readily prepared from the commercially available 4-butylbenzoic acid . nih.gov
Both routes converge on 4-butylbenzoic acid as a logical starting material, highlighting its central role in the synthesis of the target compound. The choice between the two pathways depends on the relative efficiency and selectivity of iodinating the acidic precursor versus the esterified precursor.
Esterification Protocols for Benzoic Acid Precursors
The formation of the methyl ester is a critical step, whether performed on the final iodinated acid or on an earlier intermediate.
The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org For the synthesis of this compound from its corresponding carboxylic acid, this involves heating 4-butyl-3-iodobenzoic acid with methanol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.com
The mechanism involves several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack. libretexts.org
Nucleophilic attack by the oxygen atom of methanol on the activated carbonyl carbon. libretexts.org
A proton transfer from the attacking oxonium ion to one of the hydroxyl groups. libretexts.org
Elimination of water as a leaving group, forming a protonated ester. libretexts.org
Deprotonation of the ester to yield the final product and regenerate the acid catalyst. libretexts.org
Since all steps are reversible, the reaction's equilibrium must be shifted toward the product. This is typically achieved by using a large excess of the alcohol (methanol) or by removing the water as it forms, for instance, through azeotropic distillation with a solvent like toluene. masterorganicchemistry.com The synthesis of the related compound, methyl 4-iodobenzoate (B1621894), is commonly achieved via Fischer esterification of 4-iodobenzoic acid with methanol, demonstrating the applicability of this method. wikipedia.org Microwave-assisted variations of Fischer esterification can also be employed to reduce reaction times and potentially increase yields. researchgate.net
Beyond the traditional Fischer esterification, several other methods can be employed to convert benzoic acid precursors into their methyl esters. These techniques can offer advantages such as milder reaction conditions, improved yields, or avoidance of strong mineral acids.
| Esterification Technique | Reagents & Catalyst | Conditions | Key Features |
| Acid Chloride Formation | Thionyl chloride (SOCl₂), followed by methanol | Reflux, then addition of alcohol, often at low temperature | High-yielding, as the reaction of the acid chloride with alcohol is irreversible. rsc.org |
| Solid Acid Catalysis | Orthophosphoric acid-modified Montmorillonite K10 clay | Solvent-free, heating | Environmentally friendly, reusable catalyst, avoids mineral acids. ijstr.org |
| Deep Eutectic Solvents (DES) | DES (e.g., p-TSA & BTEAC) as solvent and catalyst | 55-75°C | High conversions, tunable properties, and acts as both solvent and catalyst. dergipark.org.tr |
| Mechanochemical Synthesis | I₂/KH₂PO₂ or KI/P(OEt)₃ | Room temperature, ball-milling | Solvent-free, rapid reaction times, avoids transition metals. nih.gov |
| Tin-Based Catalysis | Tin(II) compounds (e.g., tin(II) oxide, oxalate) | High temperatures (>180°C) | Effective for high-boiling alcohols, catalyst separated by filtration. google.com |
These alternative methods provide a versatile toolkit for the synthesis of this compound, allowing chemists to choose a protocol that best fits their experimental constraints and objectives.
Aromatic Iodination Strategies
The introduction of an iodine atom onto the aromatic ring is a pivotal transformation. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring—the butyl group and the carboxylic acid or ester group. The butyl group is an activating, ortho, para-director, while the carboxyl and ester groups are deactivating, meta-directors. In the case of a 4-substituted benzoic acid derivative, the position ortho to the butyl group (position 3) is also meta to the carboxyl/ester group, making this a synthetically accessible target.
Direct electrophilic iodination is a fundamental method for forming aryl-iodine bonds. Unlike bromination and chlorination, molecular iodine (I₂) is generally unreactive toward aromatic rings on its own and requires an activating agent. libretexts.org This is typically an oxidizing agent that converts I₂ into a more potent electrophilic species, notionally I⁺. libretexts.org
Common reagent systems for the electrophilic iodination of deactivated or moderately activated arenes include:
Iodine and an Oxidizing Acid: A mixture of I₂ with nitric acid or iodic acid (HIO₃) can effectively iodinate aromatic compounds. wikipedia.orgnih.gov
N-Iodosuccinimide (NIS): NIS in the presence of a strong acid catalyst like sulfuric acid or trifluoromethanesulfonic acid is a powerful system for iodinating even deactivated rings. wikipedia.org
Iodine Monochloride (ICl): This interhalogen compound is more polarized than I₂ and can serve as an effective iodinating agent.
For a substrate like 4-butylbenzoic acid or its methyl ester, these methods can be used to introduce iodine at the 3-position, favored by the combined directing effects of the existing substituents.
Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed C-H activation/iodination reactions. These methods can offer superior regioselectivity and efficiency compared to classical electrophilic substitution. A particularly relevant strategy is the ortho-iodination of benzoic acids, where the carboxylic acid functional group acts as a directing group to guide the catalyst to the adjacent C-H bonds.
| Catalytic System | Precursor | Iodine Source | Key Features & Findings |
| Iridium (Ir) Catalysis | Benzoic Acids | N-Iodosuccinimide (NIS) | An Ir(III) complex catalyzes selective ortho-iodination under mild, additive-free conditions. The reaction proceeds via an Ir(III)/Ir(V) catalytic cycle. acs.org |
| Palladium (Pd) Catalysis | Benzoic Acids | Potassium Iodide (KI) | A Pd(II)-catalyzed method for ortho-iodination in aqueous media, representing a greener chemistry approach. researchgate.net |
These directed C-H activation strategies are highly effective for the synthesis of ortho-iodobenzoic acids. acs.orgresearchgate.net Applying this logic to 4-butylbenzoic acid, the carboxyl group would direct the metal catalyst to the C-H bonds at positions 3 and 5. Due to the steric bulk of the butyl group at position 4, iodination at position 3 would be highly favored, making this a potentially very selective route to the 4-butyl-3-iodobenzoic acid precursor. Furthermore, transition-metal-free decarboxylative iodination methods have been developed, which could offer alternative pathways from benzoic acid derivatives. nih.govnih.gov
Diazotization-Iodination Pathways
A prominent method for the introduction of an iodine atom onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer or related iodination reaction. This pathway is particularly useful when direct iodination is not feasible or leads to poor regioselectivity.
In the context of synthesizing this compound, a plausible precursor would be methyl 3-amino-4-butylbenzoate. The synthesis would proceed via the following steps:
Diazotization: The primary aromatic amine, methyl 3-amino-4-butylbenzoate, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., sulfuric or hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt.
Iodination: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI), to replace the diazonium group with an iodine atom. This step often proceeds without the need for a copper catalyst, distinguishing it from the classical Sandmeyer reaction for chlorides and bromides.
An analogous transformation has been reported for the synthesis of ethyl 4-amino-3-methylbenzoate, which can be used as a reference for developing the synthesis of the butyl-substituted analogue. orgsyn.org The conversion of an amino group to an iodo group via diazotization is a well-established and versatile method in organic synthesis. nih.govacs.org
For instance, the synthesis of 4-iodo-3-methylbenzoic acid has been achieved through a two-step process involving the diazotization of 3-methyl-4-aminobenzoic acid followed by treatment with potassium iodide. chemicalbook.com This further exemplifies the feasibility of this synthetic route.
Table 1: Comparison of Reagents for Diazotization-Iodination
| Step | Reagent | Conditions | Purpose |
| Diazotization | Sodium Nitrite (NaNO₂) and Sulfuric Acid (H₂SO₄) | 0-5 °C | Formation of the diazonium salt |
| Iodination | Potassium Iodide (KI) | Room temperature or gentle warming | Replacement of the diazonium group with iodine |
Introduction and Functionalization of the Butyl Substituent
Friedel-Crafts alkylation is a classical method for attaching alkyl groups to aromatic rings. cerritos.edulibretexts.orglibretexts.orgedubirdie.com This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
For the synthesis of this compound, one could envision the Friedel-Crafts alkylation of methyl 3-iodobenzoate (B1234465) with a butyl halide (e.g., 1-chlorobutane). However, this approach is fraught with potential challenges:
Carbocation Rearrangement: Primary alkyl halides like 1-chlorobutane (B31608) are prone to carbocation rearrangement under Friedel-Crafts conditions, which would lead to the formation of a more stable secondary carbocation and result in the introduction of a sec-butyl group instead of the desired n-butyl group. libretexts.orglibretexts.org
Polyalkylation: The product, being more electron-rich than the starting material due to the electron-donating nature of the alkyl group, can undergo further alkylation, leading to a mixture of products. cerritos.edulibretexts.org
Regioselectivity: The directing effects of the ester and iodo substituents would need to be carefully considered to achieve the desired 4-position alkylation.
To circumvent the issue of carbocation rearrangement, Friedel-Crafts acylation followed by reduction can be employed. This involves reacting methyl 3-iodobenzoate with butanoyl chloride in the presence of a Lewis acid to form methyl 4-butanoyl-3-iodobenzoate. The resulting ketone can then be reduced to the desired butyl group using methods like the Clemmensen or Wolff-Kishner reduction.
Modern cross-coupling reactions offer a more controlled and regioselective method for introducing alkyl groups. The Suzuki coupling, for example, involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. youtube.com
A potential strategy would involve the Suzuki coupling of a suitable aryl halide precursor with a butylboronic acid or a related organoborane reagent. For instance, methyl 3-iodo-4-bromobenzoate could be selectively coupled with butylboronic acid at the 4-position. The choice of catalyst and reaction conditions would be crucial to ensure selective reaction at the more reactive carbon-bromine bond over the carbon-iodine bond.
Copper-mediated cross-coupling reactions also present a viable alternative to palladium-catalyzed methods for forming carbon-carbon bonds. thieme-connect.de
As mentioned in the Friedel-Crafts section, the butyl group can be installed via the reduction of a butanoyl group. This two-step acylation-reduction sequence is a reliable method to avoid the carbocation rearrangements associated with direct alkylation.
Alternatively, chain elongation strategies could be employed starting from a precursor with a shorter alkyl chain. For example, a vinyl or allyl group could be introduced and subsequently hydrogenated to form the butyl group.
Optimization of Reaction Conditions and Yield for Target Synthesis
Optimizing reaction conditions is paramount to maximize the yield and purity of this compound.
For the diazotization-iodination step, key parameters to optimize include:
Temperature: Maintaining a low temperature during diazotization is crucial to prevent the premature decomposition of the diazonium salt.
Acid Concentration: The concentration of the mineral acid can influence the stability of the diazonium salt and the rate of the reaction.
Addition Rate: Slow, controlled addition of the sodium nitrite solution helps to manage the exothermic nature of the reaction and prevent side reactions.
In the case of Friedel-Crafts alkylation , optimization would focus on:
Catalyst Choice and Amount: The type and concentration of the Lewis acid catalyst can significantly impact the reaction rate and selectivity.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the carbocation intermediate.
Temperature: Lower temperatures can sometimes minimize side reactions like polyalkylation.
For cross-coupling reactions , optimization would involve screening:
Catalyst and Ligand: The choice of palladium or copper catalyst and the corresponding ligand is critical for achieving high yields and selectivity.
Base: The nature and strength of the base can influence the transmetalation step in the catalytic cycle.
Solvent and Temperature: These parameters can affect the solubility of the reagents and the rate and efficiency of the coupling reaction.
Considerations for Scalable Synthesis
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several additional considerations.
Process Safety: The diazotization step, in particular, requires careful management as diazonium salts can be explosive in their isolated, dry state. Performing the reaction in a continuous flow reactor can mitigate this risk by minimizing the amount of the hazardous intermediate present at any given time.
Cost of Reagents: The cost of starting materials, catalysts, and solvents becomes a significant factor. For example, while palladium catalysts are highly effective, their cost may necessitate the use of lower catalyst loadings or the development of more economical copper-based alternatives.
Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption.
Analogous process research in areas like difluoromethylation highlights the importance of developing robust, safe, and cost-effective procedures for industrial applications.
Reactivity and Chemical Transformations of Methyl 4 Butyl 3 Iodobenzoate
Reactivity at the Aryl Iodide Moiety
The carbon-iodine bond in aryl iodides is the most reactive among the aryl halides (I > Br > Cl > F) in many catalytic cycles, particularly those involving palladium. This high reactivity allows for transformations to occur under milder conditions and with a broader range of coupling partners.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. uwindsor.casigmaaldrich.com The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com The reaction can be carried out under mild conditions and has been widely applied in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orgnih.gov
While specific examples with Methyl 4-butyl-3-iodobenzoate are not prevalent in the cited literature, the Sonogashira coupling of related aryl iodides, such as methyl p-iodobenzoate, with terminal alkynes like phenylacetylene (B144264) and trimethylsilylacetylene (B32187) is well-documented. wikipedia.orgwikipedia.org These reactions demonstrate the feasibility of coupling the aryl iodide functionality in the presence of an ester group. The general scheme involves the reaction of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine). organic-chemistry.orgbeilstein-journals.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgnih.gov
Table 1: Examples of Sonogashira Coupling with Related Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst System | Product | Reference(s) |
|---|---|---|---|---|
| Methyl p-iodobenzoate | Phenylacetylene | Pd(dba)₂·CHCl₃, Polymeric phosphine (B1218219) ligand, CuI | Methyl 4-(phenylethynyl)benzoate | wikipedia.org |
| Iodobenzene (B50100) | Phenylacetylene | Pd catalyst, CuI, Base | Diphenylacetylene | youtube.com |
| Iodinated phenylalanine | d-Biotin terminal alkyne | In situ generated Pd⁰ | Alkyne-linked phenylalanine derivative | wikipedia.org |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, CuI, Base | Bis(4-bromophenyl)acetylene | wikipedia.org |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used due to the stability, low toxicity, and commercial availability of many boronic acids. uwindsor.calibretexts.org The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Although direct studies on this compound are not extensively reported, the Suzuki-Miyaura coupling of similar aryl iodides, like iodobenzene and methyl 4-iodobenzoate (B1621894), with various arylboronic acids is a well-established transformation. researchgate.netfrontiersin.org These reactions are typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃, NaOH). libretexts.orgresearchgate.net The reaction tolerates a wide range of functional groups on both coupling partners. libretexts.org For instance, the coupling of iodobenzene with phenylboronic acid produces biphenyl. libretexts.org The presence of an electron-donating group like a methyl group on iodobenzene has been shown to slightly increase the turnover number in couplings with electron-deficient arylboronic acids. researchgate.net
Table 2: Examples of Suzuki-Miyaura Coupling with Related Aryl Iodides
| Aryl Iodide | Boronic Acid/Ester | Catalyst System | Product | Reference(s) |
|---|---|---|---|---|
| Iodobenzene | Phenylboronic acid | Pd catalyst, Base | Biphenyl | libretexts.org |
| 4-Methyliodobenzene | Various arylboronic acids | Pd catalyst, Base | Substituted biphenyls | researchgate.net |
| DNA-conjugated aryl iodides | (Het)aryl boronic acids | Na₂PdCl₄/sSPhos, Base | DNA-conjugated biaryls | frontiersin.org |
| Haloarenes | Phenylboronic acid | Pd catalyst, Base | Phenylated arenes | libretexts.org |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
While specific applications with this compound are not detailed, the Heck reaction of related aryl iodides, such as iodobenzene and methyl acrylate, is a classic example. nih.gov This reaction typically yields the trans-substituted alkene. organic-chemistry.org For example, the reaction of iodobenzene with styrene (B11656) produces stilbene. wikipedia.org The reaction of methyl benzoate (B1203000) derivatives with alkenes like 3-butene-1-ol has also been reported, indicating the compatibility of the ester functionality. The choice of catalyst, ligands, base, and solvent can influence the regioselectivity and stereoselectivity of the reaction. organic-chemistry.orglibretexts.org
Table 3: Examples of Heck Reaction with Related Aryl Halides and Alkenes
| Aryl Halide | Alkene | Catalyst System | Product | Reference(s) |
|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl₂, K₂CO₃ | Stilbene | wikipedia.org |
| Iodobenzene | Methyl acrylate | Supported Pd catalysts, Base | Methyl cinnamate | nih.gov |
| Unsaturated halide | Alkene | Pd catalyst, Base | Substituted alkene | wikipedia.org |
| Aryl bromides and chlorides | Aromatic or aliphatic olefins | Palladacycle phosphine mono-ylide complex | Substituted olefins | organic-chemistry.org |
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organohalide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.orglibretexts.org A significant drawback, however, is the toxicity of the organotin compounds. organic-chemistry.org
The reaction of aryl iodides with various organostannanes is a common application of the Stille coupling. libretexts.orgresearchgate.net For instance, aryl iodides can be coupled with vinylstannanes to produce styrenes and related compounds. researchgate.net The synthesis of biaryls can be achieved by coupling aryl iodides with arylstannanes. nih.gov While direct examples with this compound are scarce, the general reactivity of aryl iodides in Stille couplings suggests that this compound would be a suitable substrate. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. organic-chemistry.org
Table 4: Examples of Stille Coupling with Aryl Iodides
| Aryl Iodide | Organostannane | Catalyst System | Product | Reference(s) |
|---|---|---|---|---|
| Aryl iodides | Vinylstannanes | PdCl₂(NH₃)₂/cationic 2,2'-bipyridyl | Aryl-substituted alkenes | researchgate.net |
| Aryl iodides | Organostannanes | Polymer-supported Pd(II) complex | Coupled products | researchgate.net |
| Complex aryl iodide | Complex organostannane | Pd catalyst | Quadrigemine C intermediate | wikipedia.org |
| Aryl iodides | Allenylstannanes | Pd(PPh₃)₄/LiCl | Substituted allenes | organic-chemistry.org |
Copper-Mediated Coupling Reactions
Copper-mediated coupling reactions, particularly the Ullmann condensation, are classical methods for the formation of carbon-carbon and carbon-heteroatom bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, they remain valuable synthetic tools.
The Ullmann reaction traditionally involves the coupling of two aryl halides in the presence of copper powder at high temperatures to form a biaryl. rsc.org A more common and milder variation is the Ullmann condensation, which is the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, arylamine, or thioether.
In the context of compounds similar to this compound, the Ullmann condensation has been used for the synthesis of complex heterocyclic structures. For example, carbazole (B46965) derivatives can be synthesized via a copper-catalyzed intramolecular cyclization of N-aryl-2-iodoanilines. nih.gov While not a direct coupling at the iodide, it demonstrates the utility of copper in facilitating reactions involving aryl iodides. The synthesis of carbazoles from o-iodoanilines and silylaryl triflates involves an initial N-arylation followed by a palladium-catalyzed cyclization, but copper-mediated versions of similar transformations are known. nih.gov The synthesis of various carbazole compounds has been achieved through the reaction of periodate (B1199274) salts with inorganic nitrogen reagents in the presence of metal catalysts, which can include copper. google.com
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to proceed, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org In the case of this compound, the methyl ester group provides some activation, although it is not as potent as a nitro group. The iodine atom can be displaced by strong nucleophiles under forcing conditions.
Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures would be expected to yield Methyl 4-butyl-3-methoxybenzoate. Similarly, treatment with sodium thiophenoxide could afford the corresponding thioether. The success of these reactions is often dependent on the specific nucleophile and reaction conditions.
| Nucleophile | Product | Plausible Conditions |
| Sodium Methoxide | Methyl 4-butyl-3-methoxybenzoate | DMF, 100-150 °C |
| Sodium Thiophenoxide | Methyl 4-butyl-3-(phenylthio)benzoate | DMF, 100-150 °C |
| Ammonia (B1221849) | Methyl 3-amino-4-butylbenzoate | High pressure, catalyst |
This table presents plausible reaction conditions based on general principles of nucleophilic aromatic substitution and may require optimization for this specific substrate.
Reductive Dehalogenation and Hydrogenolysis
The carbon-iodine bond in aryl iodides can be cleaved through reductive dehalogenation or hydrogenolysis to install a hydrogen atom in its place. This transformation is valuable for removing the iodine substituent when it is no longer needed in a synthetic sequence.
Reductive Dehalogenation: This can be achieved using various reducing agents. A common and effective method involves the use of zinc powder in the presence of an acid or a proton source, such as acetic acid or aqueous ammonium (B1175870) chloride. psu.eduresearchgate.netlookchem.com The reaction proceeds via the formation of an organozinc intermediate, which is then protonated.
Hydrogenolysis: Catalytic hydrogenolysis is another powerful method for the removal of aryl halides. This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net The hydrogen source can be molecular hydrogen (H₂) gas or a transfer hydrogenation reagent like ammonium formate (B1220265) or formic acid. acs.org This method is often chemoselective, leaving other functional groups like the ester and alkyl chain intact.
| Method | Reagents | Product |
| Reductive Dehalogenation | Zn, Acetic Acid | Methyl 4-butylbenzoate |
| Hydrogenolysis | H₂, Pd/C | Methyl 4-butylbenzoate |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Methyl 4-butylbenzoate |
This table provides representative conditions for the dehalogenation of aryl iodides. The specific conditions for this compound may vary.
Transformations of the Methyl Ester Functional Group
The methyl ester group in this compound is a versatile functional group that can be readily converted into a variety of other functionalities, providing access to a wider range of derivatives.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-butyl-3-iodobenzoic acid, can be accomplished under either acidic or basic conditions. quora.com
Acid-Catalyzed Hydrolysis: This is typically achieved by heating the ester in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the products. tcu.edu
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. rsc.org The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. Saponification is often preferred due to its irreversibility and generally higher yields. psu.edu
| Method | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Heat | 4-butyl-3-iodobenzoic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | 4-butyl-3-iodobenzoic acid |
This table outlines standard procedures for ester hydrolysis. The reaction times and temperatures will need to be determined empirically.
Transesterification for Different Alkyl Esters
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. ucla.edu This reaction allows for the conversion of this compound into other esters, such as the ethyl or propyl ester. The reaction is typically catalyzed by an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). ucla.eduresearchgate.net To drive the equilibrium towards the desired product, the alcohol reactant is usually used in large excess. ucla.edu Alternatively, the reaction can be driven by removing the methanol (B129727) by-product, for example, by distillation.
| Alcohol | Catalyst | Product |
| Ethanol | H₂SO₄ (catalytic) | Ethyl 4-butyl-3-iodobenzoate |
| Propanol | Sodium Propoxide | Propyl 4-butyl-3-iodobenzoate |
| Benzyl (B1604629) Alcohol | Titanate catalyst | Benzyl 4-butyl-3-iodobenzoate |
This table illustrates potential transesterification reactions. The choice of catalyst and conditions depends on the specific alcohol used.
Reduction to Benzylic Alcohol
The methyl ester can be reduced to the corresponding primary alcohol, (4-butyl-3-iodophenyl)methanol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. doubtnut.com
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and commonly used reagent for the reduction of esters to primary alcohols. doubtnut.commasterorganicchemistry.comkhanacademy.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the reaction and protonate the resulting alkoxide.
| Reducing Agent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | (4-butyl-3-iodophenyl)methanol |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane | (4-butyl-3-iodophenyl)methanol |
This table shows common reagents for the reduction of esters. These reactions should be carried out under anhydrous conditions.
Amidation for Benzamide Derivatives
The methyl ester can be converted to the corresponding benzamide, 4-butyl-3-iodobenzamide, through reaction with ammonia or a primary or secondary amine. This reaction, known as amidation, can be challenging to achieve directly from the ester and often requires elevated temperatures or the use of a catalyst. researchgate.net
A more common approach involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then activated (e.g., as an acyl chloride or using a coupling agent) before being treated with the amine. However, direct amidation methods are being developed. For example, heating the ester with an amine in the presence of a Lewis acid catalyst like niobium(V) oxide has been shown to be effective. researchgate.net Alternatively, computational studies have explored the mechanism of aminolysis, suggesting that general base catalysis can facilitate the reaction. nih.govresearchgate.net
| Amine | Method | Product |
| Ammonia | High temperature/pressure or catalyst | 4-butyl-3-iodobenzamide |
| Methylamine | 1. Hydrolysis to acid; 2. SOCl₂; 3. CH₃NH₂ | N-methyl-4-butyl-3-iodobenzamide |
| Aniline | Direct amidation with catalyst (e.g., Nb₂O₅) | N-phenyl-4-butyl-3-iodobenzamide |
This table provides different strategies for the synthesis of benzamides from the corresponding methyl ester. The choice of method will depend on the desired amide and the available reagents.
Functionalization of the Butyl Side Chain
The n-butyl group attached to the benzene (B151609) ring offers several avenues for synthetic modification, primarily at the benzylic position (the carbon atom adjacent to the aromatic ring). This position is activated due to the ability of the benzene ring to stabilize radical and cationic intermediates.
The benzylic C-H bonds of the butyl side chain are susceptible to oxidation. Strong oxidizing agents can convert the alkyl chain into a carboxylic acid group. libretexts.orgyoutube.comyoutube.com This transformation typically requires at least one hydrogen atom at the benzylic position. youtube.comyoutube.com For this compound, this would lead to the formation of a dicarboxylic acid derivative. The reaction proceeds via a complex mechanism involving the formation of benzylic radicals. libretexts.org It is important to note that the tert-butyl group, lacking benzylic hydrogens, is resistant to such oxidation. youtube.comyoutube.com
Table 1: Oxidative Modification of Alkylbenzenes This table presents generalized findings for the oxidation of alkylbenzenes, as specific data for this compound is not available.
| Oxidizing Agent | Substrate Example | Product | Notes |
| KMnO₄, H₃O⁺, heat | Toluene | Benzoic acid | Common and effective method. youtube.com |
| H₂CrO₄, heat | Ethylbenzene | Benzoic acid | The entire alkyl chain is cleaved. youtube.com |
| Na₂Cr₂O₇, H₂SO₄, H₂O | Isopropylbenzene | Benzoic acid | Requires a benzylic hydrogen to proceed. youtube.com |
| KMnO₄, H₃O⁺, heat | tert-Butylbenzene | No reaction | The absence of a benzylic hydrogen prevents oxidation. youtube.com |
Halogenation of the butyl side chain can be selectively achieved at the benzylic position through a free radical mechanism. numberanalytics.comlibretexts.org This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, and light or heat. libretexts.orglibretexts.org The stability of the resulting benzylic radical intermediate is a key driving force for the selectivity of this reaction. youtube.com The resulting benzylic bromide is a versatile intermediate that can participate in various nucleophilic substitution and elimination reactions. libretexts.org
Table 2: Benzylic Halogenation of Alkylbenzenes This table presents generalized findings for the benzylic halogenation of alkylbenzenes, as specific data for this compound is not available.
| Halogenating Agent | Substrate Example | Product | Conditions |
| N-Bromosuccinimide (NBS) | Ethylbenzene | 1-Bromo-1-phenylethane | Peroxide, CCl₄, heat libretexts.org |
| N-Bromosuccinimide (NBS) | Toluene | Benzyl bromide | Peroxide, light numberanalytics.com |
| Cl₂ | Toluene | Benzyl chloride | Light |
The butyl group, in conjunction with the adjacent iodo-substituent, can potentially participate in intramolecular cyclization reactions. While specific examples for this compound are not documented, analogous reactions involving aryl halides and tethered alkyl chains are known. These cyclizations can be initiated by radical or organometallic intermediates. For instance, aryl radical cyclization onto a tethered alkene or alkyne is a known method for constructing fused ring systems. researchgate.netresearchgate.net Similarly, intramolecular Heck-type reactions could, in principle, lead to the formation of cyclic products.
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. rsc.orgacs.org Aryl iodides are common components in MCRs, often participating in transition-metal-catalyzed coupling steps. While specific MCRs involving this compound are not reported, its structure suggests potential for participation in such reactions. For example, it could be a partner in a four-component Ugi reaction after conversion of the ester to a carboxylic acid and subsequent reaction with an amine, an aldehyde, and an isocyanide. rsc.org
Cascade reactions, which involve a sequence of intramolecular transformations, are also a possibility. For instance, a coupling reaction at the iodo-position could be followed by a cyclization involving the butyl chain, triggered by the newly introduced functionality. Such cascade processes are known for other substituted aryl halides. acs.org
Mechanistic Pathways of Key Reactions (e.g., aziridine (B145994) intermediate in Suzuki coupling for methyl 4-iodobenzoate)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.orgrsc.org The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com
While the direct involvement of an aziridine intermediate in the Suzuki coupling of methyl 4-iodobenzoate is not a commonly cited mechanism, palladium-catalyzed cross-coupling reactions involving the ring-opening of aziridines are well-established. mdpi.comnih.govacs.org These reactions typically proceed via an oxidative addition of the palladium(0) catalyst to the C-N bond of the aziridine, forming an azapalladacycle. mdpi.com This is followed by transmetalation and reductive elimination to yield the coupled product. mdpi.comnih.gov It has been shown that such cross-couplings can occur with aryl bromides, and kinetic studies have indicated that the rate-determining step can be the reductive elimination from the palladium(II) species. acs.org
The regioselectivity of the aziridine ring-opening is a key aspect of these reactions, with computational studies suggesting that interactions between the palladium catalyst and the aziridine substrate play a crucial role. nih.govacs.org Therefore, while a direct aziridine intermediate in a standard Suzuki coupling of an aryl iodide seems unlikely, it is mechanistically plausible that a pre-formed aziridinyl-organometallic species could participate in a palladium-catalyzed cross-coupling with methyl 4-iodobenzoate.
Spectroscopic and Structural Characterization of Methyl 4 Butyl 3 Iodobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the molecular framework, including the electronic environment of each atom and the connectivity between them.
The ¹H NMR spectrum of Methyl 4-butyl-3-iodobenzoate would feature distinct signals for the aromatic protons, the methyl ester protons, and the protons of the butyl chain. The aromatic region would show complex splitting patterns due to the specific substitution on the benzene (B151609) ring. The protons on the butyl group would appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring. The methyl ester group would present as a sharp singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Related Compounds
| Compound | Aromatic Protons (ppm) | Ester Group Protons (ppm) | Alkyl Chain Protons (ppm) | Solvent |
|---|---|---|---|---|
| This compound (Predicted) | ~7.0-8.2 | ~3.9 (s, 3H) | ~0.9 (t, 3H), ~1.4 (m, 2H), ~1.6 (m, 2H), ~2.7 (t, 2H) | CDCl₃ |
| Methyl 3-iodo-4-methylbenzoate tcichemicals.com | 7.0-8.0 | 4.0 (s) | 2.0 (s, methyl on ring) | CDCl₃ |
| tert-Butyl 4-iodobenzoate (B1621894) rsc.org | 7.74 (d, 2H), 7.74 (d, 2H) | 1.57 (s, 9H) | - | CDCl₃ |
| Ethyl 4-(butylamino)benzoate chemicalbook.com | 6.6-7.9 | 4.2 (q, 2H), 1.3 (t, 3H) | 3.2 (t, 2H, N-CH₂), 1.0-1.8 (m, 7H) | CDCl₃ |
Note: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
Similar to ¹H NMR, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. Data from related compounds like methyl 4-iodobenzoate chemicalbook.com, ethyl 4-butylbenzoate nih.gov, and ethyl 4-(butylamino)benzoate chemicalbook.com are instrumental in predicting the chemical shifts.
The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the iodine atom appearing at a characteristically lower field), the methyl ester carbon, and the four distinct carbons of the butyl chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Related Compounds
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Ester Carbon (ppm) | Alkyl Chain Carbons (ppm) | Solvent |
|---|---|---|---|---|---|
| This compound (Predicted) | ~166 | ~95 (C-I), ~128-145 | ~52 | ~14, 22, 33, 35 | CDCl₃ |
| Methyl 4-iodobenzoate chemicalbook.com | ~166 | 99.8, 129.8, 131.2, 137.7 | 52.4 | - | CDCl₃ |
| Ethyl 4-butylbenzoate nih.gov | ~167 | ~127-148 | 60.5, 14.3 | 13.8, 19.2, 30.8, 35.8 | CDCl₃ |
| Ethyl 4-(butylamino)benzoate chemicalbook.com | ~167 | ~111-151 | 60.1, 14.6 | 13.9, 20.2, 31.5, 43.1 | CDCl₃ |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons within the butyl chain and between neighboring aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule, such as connecting the butyl group and the methyl ester to the correct positions on the aromatic ring. For example, a correlation between the protons of the methyl ester and the carbonyl carbon would be expected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural clues. For iodinated compounds, the isotopic pattern of iodine (¹²⁷I is the only stable isotope) simplifies the spectra compared to chlorinated or brominated analogs.
For this compound (C₁₂H₁₅IO₂), the expected molecular weight is approximately 318.01 g/mol . In an MS experiment, a molecular ion peak [M]⁺ would be observed at this m/z value. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). For this specific molecule, cleavage of the butyl chain is also expected. Analysis of related compounds like methyl 3-iodobenzoate (B1234465) reveals characteristic fragments. chemicalbook.com For instance, the spectrum of methyl 3-iodobenzoate shows a strong molecular ion peak at m/z 262 and a base peak at m/z 231, corresponding to the loss of the methoxy (B1213986) group ([M-OCH₃]⁺). chemicalbook.com
Table 3: Expected and Observed Mass Spectrometry Data for Iodobenzoates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Ionization Method |
|---|---|---|---|---|
| This compound (Predicted) | C₁₂H₁₅IO₂ | 318.01 | [M]⁺, [M-OCH₃]⁺, [M-C₄H₉]⁺, [C₇H₄IO]⁺ | EI |
| Methyl 3-iodobenzoate chemicalbook.com | C₈H₇IO₂ | 262.04 | 262 ([M]⁺), 231 ([M-OCH₃]⁺), 203, 76 | EI |
| tert-Butyl 3-iodobenzoate sigmaaldrich.comnih.gov | C₁₁H₁₃IO₂ | 304.12 | [M]⁺, [M-C₄H₉]⁺ (loss of tert-butyl) | Not specified |
| Methyl 3-iodo-4-methylbenzoate nih.gov | C₉H₉IO₂ | 276.07 | [M]⁺ and other fragments | GC-MS (EI) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making these techniques excellent for functional group identification.
The IR spectrum of this compound is expected to show several key absorption bands:
A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.
C-O stretching vibrations for the ester group in the region of 1100-1300 cm⁻¹.
C-H stretching vibrations from the aromatic ring and the alkyl chain just above and below 3000 cm⁻¹, respectively.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
The C-I stretching vibration would appear at lower frequencies, typically in the range of 500-600 cm⁻¹.
Data from related compounds like 4-iodobenzoic acid and ethyl 4-iodobenzoate confirms these expectations, with strong carbonyl peaks observed around 1680-1720 cm⁻¹. researchgate.netchemicalbook.comnist.gov
Table 4: Characteristic IR Absorption Frequencies for Iodobenzoates
| Functional Group | Expected Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) |
|---|---|---|---|
| C=O Stretch (Ester) | 1720-1740 | Ethyl 4-iodobenzoate nist.gov | ~1720 |
| C=O Stretch (Acid) | 1680-1710 | 4-Iodobenzoic acid researchgate.net | ~1689 |
| Aromatic C=C Stretch | 1450-1600 | 4-Iodobenzoic acid nih.gov | Multiple peaks in region |
| Ester C-O Stretch | 1100-1300 | Ethyl 4-iodobenzoate nist.gov | Multiple peaks in region |
| C-H Stretch (sp³) | 2850-3000 | Ethyl 4-iodobenzoate nist.gov | ~2980 |
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C-I and C-C bonds of the aromatic ring.
High-Resolution Chromatographic-Mass Spectrometric Analyses
Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are essential for the separation, detection, and quantification of compounds in complex mixtures. bas.bg For a compound like this compound, these methods would be used to determine its purity and to analyze it within a reaction mixture or biological matrix.
Reversed-phase HPLC, often using a C8 or C18 column, is a standard method for separating aromatic compounds based on their hydrophobicity. scirp.orggrupobiomaster.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound is a characteristic property under specific chromatographic conditions.
Coupling liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally powerful analytical tool. nih.govresearchgate.net As the compound elutes from the LC column, it is introduced directly into the mass spectrometer, allowing for the simultaneous acquisition of chromatographic and mass spectral data. This is invaluable for identifying unknown compounds in a mixture and for confirming the identity of a target analyte. nih.gov Recent developments have focused on creating machine learning tools to specifically recognize iodinated compounds from LC-MS/MS data, which could streamline the analysis of environmental or biological samples for such molecules. acs.org
Single-Crystal X-ray Diffraction for Solid-State Structure Determination (e.g., for related ethynylated-thiourea derivatives)
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for determining the molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state.
In the context of characterizing novel organic compounds, SCXRD analysis is a gold standard. For instance, in the study of various thiourea (B124793) derivatives, SCXRD has been instrumental in elucidating their molecular conformations and hydrogen-bonding networks. These studies reveal how molecules pack in the crystal lattice, which can influence the material's physical properties. For example, research on N-benzoyl-TBTs (thiourea benzothiazole (B30560) derivatives) used X-ray diffraction to confirm that the thiourea moiety exists in the thioamide form and to identify key intermolecular hydrogen bonds (C—H---S and C—H---O) that stabilize the crystal structure.
Similarly, the crystal structures of succinimidyl halobenzoates, which are related to iodobenzoate derivatives, have been determined using single-crystal X-ray diffraction. mdpi.comresearchgate.net These analyses provided detailed information on their molecular geometries and packing arrangements. mdpi.comresearchgate.net For a compound like this compound, a successful SCXRD experiment would involve growing a high-quality single crystal, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.
A hypothetical crystal data table for this compound, based on typical values for similar organic molecules, is presented below to illustrate the type of information obtained from an SCXRD experiment.
| Parameter | Hypothetical Value |
| Empirical formula | C12H15IO2 |
| Formula weight | 318.15 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1290 |
| Z | 4 |
| Calculated density (g/cm³) | 1.64 |
Elemental Analysis for Empirical Formula Confirmation (e.g., for related carbazole (B46965) and thiourea derivatives)
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the molecule. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to verify the purity and composition of the synthesized compound.
For this compound, with a molecular formula of C12H15IO2, the theoretical elemental composition can be calculated. This information is vital for confirming that the synthesized product is indeed the target molecule and is free from significant impurities.
In studies of related carbazole and thiourea derivatives, elemental analysis is routinely reported to validate the structures of newly synthesized compounds. For example, the synthesis of carbazole-based anion receptors containing phenylaminothiourea units includes characterization by elemental analysis to confirm the proposed structures. The close agreement between the found and calculated elemental percentages provides strong evidence for the successful synthesis of the target molecules.
Below is a data table showing the theoretical elemental composition of this compound. In a research setting, these values would be compared against the experimental results from an elemental analyzer.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 45.30 |
| Hydrogen (H) | 4.75 |
| Iodine (I) | 39.88 |
| Oxygen (O) | 10.06 |
The combination of single-crystal X-ray diffraction and elemental analysis provides a comprehensive and unambiguous characterization of a chemical compound like this compound, establishing its precise molecular structure and confirming its elemental composition.
Applications in Advanced Organic Synthesis
Methyl 4-butyl-3-iodobenzoate as a Versatile Synthetic Intermediate
This compound is a strategically functionalized aromatic compound that holds significant potential as a versatile intermediate in advanced organic synthesis. Its structure, featuring a benzene (B151609) ring substituted with a methyl ester, a butyl group, and an iodine atom, offers multiple reaction sites for chemical modification. The presence of the iodine atom is particularly noteworthy, as aryl iodides are highly reactive substrates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
The electron-withdrawing nature of the methyl ester group can influence the reactivity of the aromatic ring, while the butyl group provides increased solubility in organic solvents, a desirable property for many chemical transformations. The iodine atom at the 3-position, ortho to the butyl group and meta to the methyl ester, allows for regioselective functionalization of the benzene ring.
This compound is an ideal candidate for participation in a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions include, but are not limited to:
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form arylamines, a common motif in pharmaceuticals and functional materials. wikipedia.org
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, leading to the formation of conjugated systems.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Ullmann Condensation: Copper-catalyzed coupling with alcohols, phenols, or amines.
The ability of this compound to readily undergo these transformations makes it a valuable building block for the construction of a diverse array of more complex molecules with tailored properties. While specific literature examples detailing the use of this compound are not abundant, its reactivity can be inferred from the extensive body of work on similar aryl iodides. nih.gov
Precursor to Functionalized Molecules with Potential Biological Activity
The structural features of this compound make it an attractive starting point for the synthesis of molecules with potential biological and pharmaceutical applications. The strategic placement of the iodo, butyl, and methyl ester groups allows for the systematic elaboration of the molecule to generate libraries of compounds for biological screening.
Aryl iodides are common precursors in the synthesis of drug candidates. For instance, the structurally related compound, methyl 4-iodobenzoate (B1621894), serves as a key building block in the synthesis of the multi-targeted antifolate drug pemetrexed, which is used in the treatment of various cancers. The synthetic utility of aryl iodides in forming crucial C-C and C-N bonds is well-established in the pharmaceutical industry. By analogy, this compound can be envisioned as a precursor for novel drug candidates where the butyl group could modulate pharmacokinetic properties such as lipophilicity and metabolic stability.
Many enzyme inhibitors feature substituted aromatic cores. The development of small molecule inhibitors for protein kinases, such as Discoidin Domain Receptors (DDR1 and DDR2), is an active area of cancer research. nih.govresearchgate.net While specific inhibitors derived directly from this compound are not explicitly reported, the general strategies for synthesizing kinase inhibitors often involve the coupling of functionalized aromatic rings. For example, the synthesis of some DDR1 inhibitors involves building upon a central phenyl ring. researchgate.net The functional handles on this compound would allow for its incorporation into such scaffolds. The tert-butyl group, for instance, has been incorporated into derivatives that show inhibitory activity against DDR1 and DDR2. rug.nl
The table below illustrates the inhibitory activities of some reported DDR1/DDR2 inhibitors, showcasing the types of molecular architectures that could potentially be accessed starting from precursors like this compound.
| Compound/Class | Target(s) | IC₅₀ (nM) | Reference |
| Imidazo[1,2-a]pyrazine derivative | DDR1 | 2.26 | researchgate.net |
| Pyridine derivative | DDR1 | 4.67 | researchgate.net |
| Quinazoline (B50416) derivative | DDR1 | 3.2 | researchgate.net |
| Tetrahydroisoquinoline derivative | DDR1 | 105 | rug.nl |
| Tetrahydroisoquinoline derivative | DDR2 | 431 | rug.nl |
This table presents data for representative compounds from the literature to illustrate the potency of known DDR inhibitors and does not imply these were synthesized from this compound.
The search for novel anticancer agents is a continuous effort in medicinal chemistry. Natural and synthetic compounds with diverse structural motifs are constantly being explored for their cytotoxic activities against various cancer cell lines. The synthesis of novel derivatives from readily available and versatile building blocks is a key strategy in this endeavor. The functional group tolerance of modern cross-coupling reactions would allow for the conversion of this compound into a wide range of derivatives, which could then be screened for potential anticancer properties. For example, the synthesis of quinazoline derivatives has led to the discovery of potent anticancer agents that dually target phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). researchgate.netresearchgate.net
Role in the Development of Advanced Materials
Beyond its potential in the life sciences, this compound is also a promising precursor for the synthesis of advanced organic materials, particularly for applications in organic electronics.
Carbazole-based derivatives are a prominent class of organic materials used in a variety of electronic devices, most notably in Organic Light-Emitting Diodes (OLEDs). ktu.edunih.govnih.gov These materials often serve as host materials for phosphorescent emitters or as hole-transporting materials due to their excellent thermal and electrochemical stability, and their ability to form high-quality thin films. researchgate.net
The synthesis of these carbazole (B46965) derivatives frequently relies on the functionalization of a pre-existing carbazole core or the construction of the carbazole ring system through intramolecular cyclization reactions. Aryl halides, particularly iodides and bromides, are key starting materials in these synthetic routes. researchgate.net For example, Suzuki and Buchwald-Hartwig coupling reactions are commonly employed to attach aryl groups to the nitrogen or other positions of the carbazole ring. wikipedia.orgorganic-chemistry.org
This compound could be utilized in several ways in the synthesis of such materials:
As a side-chain precursor: It could be coupled to a carbazole core to introduce a butylphenyl ester moiety, which could be used to tune the solubility, morphology, and electronic properties of the final material.
As a building block for the carbazole core: Through a double Buchwald-Hartwig amination or Ullmann condensation strategy, the iodinated phenyl ring could become one of the benzene rings of the carbazole tricycle.
The butyl group would enhance the solubility of the resulting carbazole derivative, which is a crucial factor for solution-processable OLED fabrication. nih.gov The methyl ester could be further modified post-synthesis to introduce other functional groups or to act as an anchoring group to a substrate.
The table below summarizes the performance of some OLEDs based on carbazole derivatives, highlighting the importance of this class of materials.
| Device Structure | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Reference |
| ITO/PEDOT:PSS/CZ-1/LiF/Al | CZ-1 (Carbazole derivative) | 8.6 | 4130 | |
| ITO/PEDOT:PSS/CZ-2/LiF/Al | CZ-2 (Carbazole derivative) | 9.5 | 4104 | |
| ITO/PEDOT:PSS/Emitter/LiF/Al | Diphenyl imidazole/carbazole derivative | 1.1 | - | nih.gov |
This table showcases the performance of OLEDs using various carbazole-based materials and does not imply these were synthesized from this compound.
Future Research Directions and Perspectives
Discovery of Novel Synthetic Routes to Methyl 4-butyl-3-iodobenzoate
The synthesis of this compound, while not extensively documented, can be envisioned through multi-step sequences. A primary focus of future research will be the development of novel, efficient, and sustainable synthetic routes.
A plausible, though underexplored, synthetic pathway could begin with the iodination of 4-butylbenzoic acid. The directing effects of the carboxyl and butyl groups would need to be carefully considered to achieve the desired regioselectivity. Subsequent esterification with methanol (B129727), potentially under Fischer-Speier conditions or using milder reagents, would yield the target compound.
Future investigations should aim to improve upon these classical methods. Research could focus on late-stage C-H functionalization techniques to introduce the iodo or butyl group onto a pre-existing methyl benzoate (B1203000) scaffold. Such methods would offer greater atom economy and potentially fewer synthetic steps.
| Potential Synthetic Step | Key Research Focus | Potential Methodologies |
| Iodination | Achieving high regioselectivity | Electrophilic iodination with NIS or ICl with optimized catalysts and conditions. |
| Butylation | Introduction of the butyl group | Friedel-Crafts acylation followed by reduction, or direct alkylation methods. |
| Esterification | Mild and efficient conversion of the carboxylic acid | Fischer-Speier esterification, DCC/DMAP coupling, or using diazomethane (B1218177) for small-scale synthesis. |
| C-H Functionalization | Direct introduction of iodo or butyl groups | Transition-metal-catalyzed C-H activation, photoredox catalysis. |
Unveiling Underexplored Reactivity Patterns and Selectivities
The reactivity of this compound is largely dictated by its functional groups: the aryl iodide, the ester, and the substituted aromatic ring. The carbon-iodine bond is a key site for a multitude of cross-coupling reactions.
Future research should systematically explore the participation of this compound in various palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. nih.gov The steric hindrance imposed by the adjacent butyl group and the electronic effects of the ester will likely influence reaction rates and yields, offering a rich area for mechanistic studies. For instance, the bulky butyl group might necessitate the use of specialized phosphine (B1218219) ligands to facilitate efficient cross-coupling. nih.gov
The ester functionality could be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue of reactivity, including amide bond formation and other derivatizations. The aromatic ring itself could undergo further electrophilic substitution, although the existing substituents will direct incoming electrophiles to the remaining vacant positions, a process that warrants detailed investigation.
Expansion of Applications Beyond Current Analogous Compounds
While direct applications of this compound are yet to be established, the functionalities present in the molecule suggest potential uses in several advanced fields. Functionalized benzoates are known to be integral components in the synthesis of liquid crystals and materials for organic electronics. academie-sciences.frmdpi.comrsc.orgintelcentru.romdpi.comrsc.org
The unique substitution pattern of this compound could lead to the development of novel liquid crystalline materials with specific mesophase behaviors. academie-sciences.frrsc.org The butyl group can influence the molecule's aspect ratio and packing, while the polar ester and polarizable iodine atom can affect the dielectric anisotropy.
In the realm of organic electronics, this compound could serve as a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). mdpi.comrsc.org The aryl iodide moiety is a versatile handle for elaborating the molecular structure through cross-coupling reactions to build larger conjugated systems necessary for these applications.
Furthermore, many biologically active compounds contain substituted benzoate cores. Future research could explore the potential of this compound and its derivatives as scaffolds in drug discovery programs.
| Potential Application Area | Key Molecular Features | Research Focus |
| Liquid Crystals | Anisotropic shape, butyl chain, polar groups | Synthesis of homologous series with varying alkyl chains and investigation of their mesomorphic properties. academie-sciences.frmdpi.comrsc.org |
| Organic Electronics | Aryl iodide for cross-coupling, potential for extended conjugation | Incorporation into larger π-conjugated systems for use in OLEDs and OFETs. mdpi.comrsc.org |
| Medicinal Chemistry | Substituted benzoate scaffold | Derivatization and screening for biological activity. |
Integration with Sustainable Chemical Methodologies
Modern synthetic chemistry is increasingly focused on sustainable practices. Future research on this compound should prioritize the integration of green chemical methodologies.
Flow Chemistry: The synthesis and subsequent reactions of this compound could be adapted to continuous flow processes. rsc.orgresearchgate.netsioc-journal.cnvapourtec.comvapourtec.com Flow chemistry offers advantages such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis. vapourtec.com For instance, a flow reactor could be employed for a hazardous iodination step, minimizing operator exposure and allowing for precise temperature control to improve selectivity. researchgate.netvapourtec.com
Photocatalysis: Visible-light photoredox catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgelsevierpure.com Future work could explore the photocatalytic C-H functionalization of a simpler benzoate precursor to introduce the butyl or iodo group, or utilize the aryl iodide bond in photocatalytic cross-coupling reactions. rsc.orgnih.gov This approach avoids the need for stoichiometric, often toxic, reagents and can lead to novel reactivity.
Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates
To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, advanced in-situ spectroscopic techniques will be invaluable.
Techniques such as in-situ NMR, IR, and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. For example, when this compound is used in a Grignard or organolithium-based reaction, in-situ NMR could be used to observe the formation and stability of the transient organometallic species. researchgate.netnih.govcaltech.eduacs.org This data is crucial for optimizing reaction conditions and understanding the factors that control selectivity.
Deepening Computational Understanding for Rational Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of this compound.
Future computational studies could focus on:
Predicting Regioselectivity: DFT calculations can be used to model the transition states of electrophilic aromatic substitution reactions on the 4-butylbenzoate scaffold, providing a theoretical basis for the observed (or predicted) regioselectivity of iodination. rsc.orgresearchgate.netrsc.orgresearchgate.netirjet.net
Elucidating Reaction Mechanisms: The mechanisms of palladium-catalyzed cross-coupling reactions involving this substrate can be modeled to understand the influence of the substituents on the oxidative addition, transmetalation, and reductive elimination steps.
Designing Novel Materials: Computational screening could be used to predict the liquid crystalline properties or electronic characteristics of molecules derived from this compound, guiding synthetic efforts toward materials with desired functionalities.
By combining these computational approaches with experimental work, a more rational and efficient exploration of the chemistry of this compound can be achieved.
Q & A
Q. What are the common synthetic routes for Methyl 4-butyl-3-iodobenzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves two key steps: (1) introduction of the iodine substituent and (2) esterification/alkylation.
- Iodination : Electrophilic aromatic iodination can be achieved using iodine monochloride (ICl) in glacial acetic acid, as demonstrated for analogous compounds like Methyl 4-hydroxy-3-iodobenzoate (yield: 82%) . Adjusting stoichiometry (e.g., ICl:substrate ratio) and reaction time minimizes di-iodination byproducts.
- Butylation : A Friedel-Crafts alkylation or nucleophilic substitution may introduce the butyl group. For steric control, tert-butyl groups are often introduced via tert-butyl ethers (e.g., 4-Fluoro-2-tert-butyloxyanisole synthesis ).
- Esterification : Methyl ester formation via acid-catalyzed reaction with methanol or dimethyl sulfate.
Q. Critical Parameters :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?
Methodological Answer:
- NMR :
- ¹H NMR : Distinct signals for the butyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 7.0–8.5 ppm). Overlapping peaks can be resolved via 2D-COSY or HSQC .
- ¹³C NMR : Iodine’s heavy atom effect deshields adjacent carbons (C3: ~140 ppm; C4: ~125 ppm).
- X-ray Crystallography : Resolves steric effects (e.g., butyl group orientation) and confirms iodine positioning, as shown for Methyl 2-hydroxy-4-iodobenzoate (bond angles: C8—C3—C2 = 120.44°) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C12H13IO2: calc. 316.0004).
Troubleshooting : For ambiguous NOE (Nuclear Overhauser Effect) signals, use deuterated solvents to eliminate exchangeable protons.
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
Methodological Answer:
- Solubility :
- Polar aprotic solvents (DMF, DMSO) enhance solubility due to the ester and iodine groups.
- Limited solubility in water; use ethanol or acetone for aqueous-organic mixtures.
- Stability :
- Light Sensitivity : Iodine derivatives degrade under UV light; store in amber vials .
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during rotary evaporation.
- Safety : Refer to SDS guidelines for methyl iodobenzoates (e.g., hazard classification, PPE requirements) .
Advanced Research Questions
Q. How can cross-coupling reactions be leveraged at the iodine site of this compound for functional group transformations?
Methodological Answer: The C–I bond in this compound is reactive in cross-coupling reactions:
- Suzuki-Miyaura Coupling : Use Pd(PPh3)4 catalyst, arylboronic acids, and base (e.g., K2CO3) in THF/water (80°C, 12h) to introduce aryl groups .
- Stille Coupling : Employ Pd(0) catalysts (e.g., Pd2(dba)3) with organostannanes for alkyl/vinyl group transfer .
- Ullmann Coupling : For C–N bond formation, use CuI/1,10-phenanthroline with amines (e.g., 120°C, DMF).
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf shift from iodine’s polar influence).
- Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems.
Q. What computational methods are suitable for predicting the reactivity or supramolecular interactions of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian09 or ORCA to model electrophilic substitution pathways (iodine as directing group). B3LYP/6-31G(d) basis sets predict charge distribution .
- Molecular Dynamics (MD) : Simulate crystal packing (e.g., butyl chain conformers) with GROMACS, referencing crystallographic data from analogs .
- Docking Studies : For host-guest interactions, employ AutoDock Vina to assess binding with cyclodextrins or metal-organic frameworks (MOFs).
Case Study : MD simulations of Methyl 4-hydroxy-3-iodobenzoate revealed hydrogen-bonding networks influencing crystal morphology .
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound derivatives?
Methodological Answer:
- Yield Discrepancies :
- Spectroscopic Conflicts :
- NMR Referencing : Calibrate using internal standards (e.g., TMS) and deuterated solvents.
- X-ray Refinement : Apply SHELXL for high-resolution data (R-factor < 5%) .
Data Reconciliation Example : Conflicting melting points may arise from polymorphic forms; use DSC (Differential Scanning Calorimetry) to identify transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
